5-Bromo-2-iodo-N-methylbenzenesulfonamide
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Overview
Description
5-Bromo-2-iodo-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7BrINO2S. This compound is characterized by the presence of bromine, iodine, and a methyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-N-methylbenzenesulfonamide typically involves the introduction of bromine and iodine atoms onto a benzenesulfonamide scaffold. One common method is the halogenation of N-methylbenzenesulfonamide using bromine and iodine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in the formation of a new carbon-carbon bond .
Scientific Research Applications
5-Bromo-2-iodo-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s unique structure allows it to bind selectively to its targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 5-bromo-2-chloro-N-methyl-
- Benzenesulfonamide, 5-bromo-2-fluoro-N-methyl-
- Benzenesulfonamide, 5-bromo-2-iodo-N-ethyl-
Uniqueness
5-Bromo-2-iodo-N-methylbenzenesulfonamide is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. Compared to its analogs, this compound offers a broader range of synthetic applications and potential biological activities .
Properties
IUPAC Name |
5-bromo-2-iodo-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYIUTSJJUAFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrINO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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